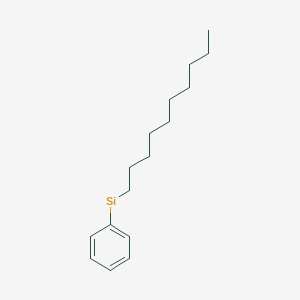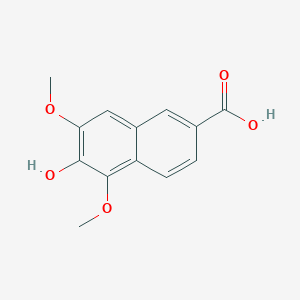
Copper--lanthanum (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper–lanthanum (1/1) is a compound that combines copper and lanthanum in a 1:1 ratio Lanthanum is a member of the lanthanide series, known for its unique properties and applications in various fields Copper, on the other hand, is a transition metal widely used for its excellent electrical and thermal conductivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper–lanthanum (1/1) can be synthesized using various methods, including wet chemical processes and solid-state reactions. One common method involves the co-precipitation of copper and lanthanum salts, followed by calcination. For instance, copper nitrate and lanthanum nitrate can be dissolved in water, and a precipitating agent such as sodium hydroxide is added to form a mixed hydroxide precipitate. This precipitate is then filtered, washed, and calcined at high temperatures to obtain the desired compound .
Industrial Production Methods: In industrial settings, the Pechini process is often used to produce copper–lanthanum compounds. This method involves the chelation of metal cations with citric acid, followed by polyesterification with ethylene glycol. The resulting polymeric precursor is then calcined to form the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Copper–lanthanum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Copper in the compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Lanthanum can be reduced using reducing agents like hydrogen gas.
Substitution: The compound can undergo substitution reactions with other metal ions or ligands under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of copper can result in the formation of copper oxide, while reduction of lanthanum can yield elemental lanthanum .
Applications De Recherche Scientifique
Copper–lanthanum (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of biosensors and bioimaging agents.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Industry: Copper–lanthanum compounds are used in the production of advanced materials, such as high-temperature superconductors and magnetic materials .
Mécanisme D'action
The mechanism of action of copper–lanthanum (1/1) involves the interaction of copper and lanthanum ions with various molecular targets. Copper ions can participate in redox reactions, while lanthanum ions can form stable complexes with phosphate groups. These interactions can affect various biochemical pathways and processes, such as enzyme activity and cellular signaling .
Comparaison Avec Des Composés Similaires
Copper–lanthanum (1/1) can be compared with other similar compounds, such as:
Copper–cerium (1/1): Similar to copper–lanthanum, this compound is used in catalytic applications but has different redox properties due to the presence of cerium.
Copper–yttrium (1/1): This compound is used in high-temperature superconductors and has distinct magnetic properties compared to copper–lanthanum.
Copper–neodymium (1/1): Known for its use in permanent magnets, this compound has different electronic and magnetic properties compared to copper–lanthanum .
Propriétés
Numéro CAS |
12053-91-7 |
|---|---|
Formule moléculaire |
CuLa |
Poids moléculaire |
202.45 g/mol |
Nom IUPAC |
copper;lanthanum |
InChI |
InChI=1S/Cu.La |
Clé InChI |
FQVNUZAZHHOJOH-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


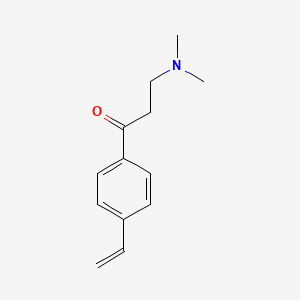


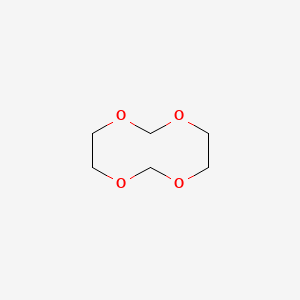
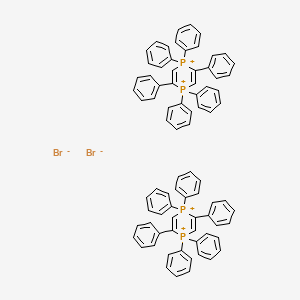
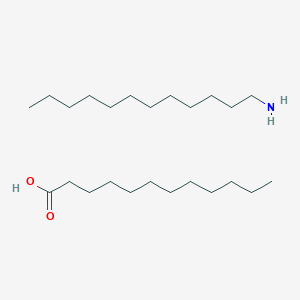


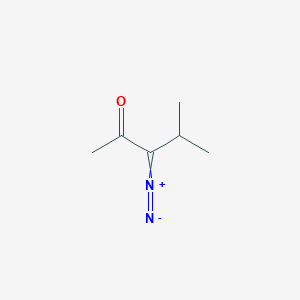

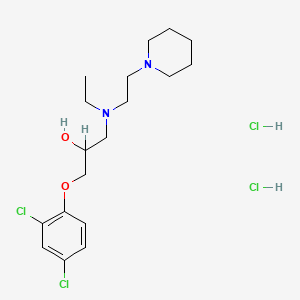
![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)
